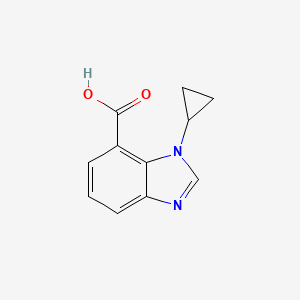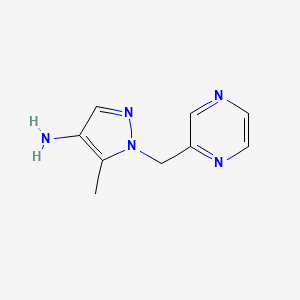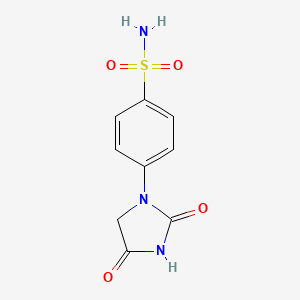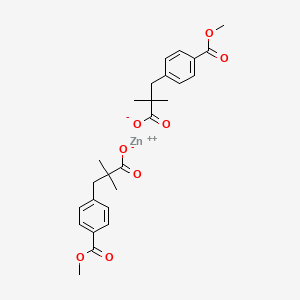
(4-(MEthoxycarbonyl)-phenyl)zincpivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methoxycarbonyl)-phenyl)zincpivalate is an organozinc compound that has garnered attention in the field of organic synthesis due to its unique reactivity and stability. This compound is particularly useful in cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. The presence of the methoxycarbonyl group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-(Methoxycarbonyl)-phenyl)zincpivalate typically involves the reaction of methyl 4-bromobenzoate with zinc pivalate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Methyl 4-bromobenzoate+Zinc pivalate→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors also minimizes the exposure of sensitive intermediates to air and moisture, enhancing the overall efficiency of the process .
化学反応の分析
Types of Reactions
(4-(Methoxycarbonyl)-phenyl)zincpivalate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces 4-methoxycarbonylbenzoic acid.
Reduction: Produces 4-methoxycarbonylbenzyl alcohol.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
科学的研究の応用
(4-(Methoxycarbonyl)-phenyl)zincpivalate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials science .
作用機序
The mechanism of action of (4-(Methoxycarbonyl)-phenyl)zincpivalate involves the formation of a reactive intermediate that facilitates the transfer of the phenyl group to a target molecule. This process is often catalyzed by transition metals such as palladium or nickel. The molecular targets and pathways involved include:
Formation of organozinc intermediates: These intermediates are highly reactive and can participate in various coupling reactions.
Catalytic cycles: The compound undergoes catalytic cycles involving the transition metal catalyst, leading to the formation of the desired product .
類似化合物との比較
Similar Compounds
Zinc acetate: Another zinc carboxylate compound with similar reactivity but different solubility and stability properties.
Zinc trifluoroacetate: Known for its high reactivity in catalytic processes.
Zinc methacrylate: Used in polymerization reactions and materials science
Uniqueness
(4-(Methoxycarbonyl)-phenyl)zincpivalate is unique due to its enhanced stability and reactivity, which make it particularly suitable for use in cross-coupling reactions. Its ability to form stable organozinc intermediates under mild conditions sets it apart from other zinc carboxylates .
特性
分子式 |
C26H30O8Zn |
|---|---|
分子量 |
535.9 g/mol |
IUPAC名 |
zinc;3-(4-methoxycarbonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/2C13H16O4.Zn/c2*1-13(2,12(15)16)8-9-4-6-10(7-5-9)11(14)17-3;/h2*4-7H,8H2,1-3H3,(H,15,16);/q;;+2/p-2 |
InChIキー |
FSEPYVCYMIWSEJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


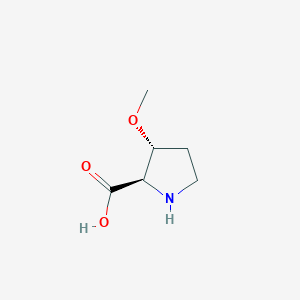
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)

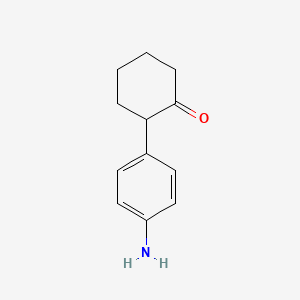
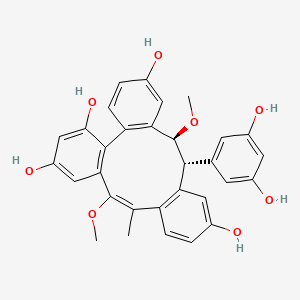
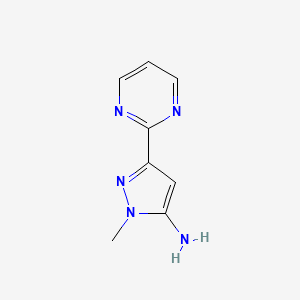
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
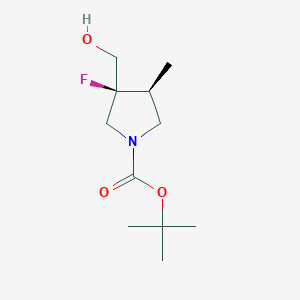
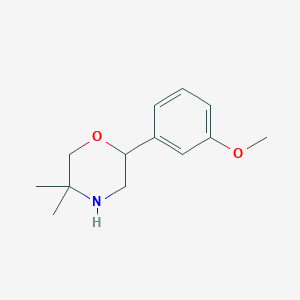
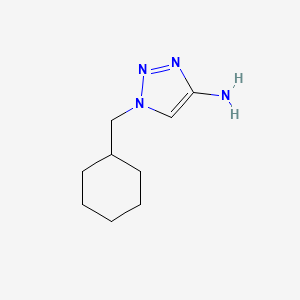
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
